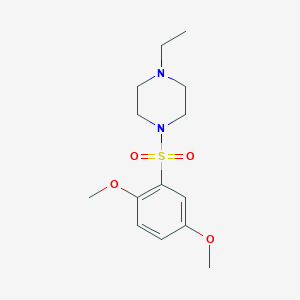![molecular formula C14H22N2O3S B273399 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as DPPE, is a chemical compound that has been the subject of scientific research for its potential use in various applications. DPPE is a piperazine derivative that has been synthesized through a number of different methods and has been found to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. This compound has been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell growth and differentiation. Additionally, this compound has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a number of unique biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to increase the expression of certain genes that are involved in cell cycle regulation and apoptosis. This compound has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has a number of advantages for lab experiments, including its stability and solubility in water and organic solvents. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are a number of future directions for research on 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol, including further studies on its mechanism of action and potential therapeutic applications. Additionally, future research could focus on the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Finally, future research could also focus on the development of new methods for the synthesis of this compound and its derivatives.
Méthodes De Synthèse
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol can be synthesized through a number of different methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base, such as sodium hydroxide. Other methods include the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1,2-ethylenediamine in the presence of a base, or the reaction of 3,4-dimethylbenzenesulfonyl chloride with ethanolamine in the presence of a base.
Applications De Recherche Scientifique
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been the subject of scientific research for its potential use in various applications, including as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. This compound has been found to have anti-tumor activity, and has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, this compound has been found to have anti-inflammatory activity, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Propriétés
Formule moléculaire |
C14H22N2O3S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H22N2O3S/c1-12-3-4-14(11-13(12)2)20(18,19)16-7-5-15(6-8-16)9-10-17/h3-4,11,17H,5-10H2,1-2H3 |
Clé InChI |
SMRTUDGGSLORJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)








![1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B273384.png)
